1-(3-bromo-2-fluoro-4-nitrophenyl)azepane
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Overview
Description
1-(3-Bromo-2-fluoro-4-nitrophenyl)azepane is an organic compound that features a seven-membered azepane ring attached to a phenyl group substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: The addition of bromine and fluorine atoms to specific positions on the phenyl ring.
Formation of Azepane Ring: The cyclization process to form the seven-membered azepane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-fluoro-4-nitrophenyl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine or fluorine atoms.
Reduction Products: Amino derivatives of the original compound.
Scientific Research Applications
1-(3-Bromo-2-fluoro-4-nitrophenyl)azepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane involves its interaction with specific molecular targets. The presence of the nitro group allows for potential redox reactions, while the halogen atoms can participate in halogen bonding with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Bromo-2-fluoro-3-nitrobenzene
- 4-Bromo-2-fluoro-1-nitrobenzene
Comparison: 1-(3-Bromo-2-fluoro-4-nitrophenyl)azepane is unique due to the presence of the azepane ring, which imparts different chemical and biological properties compared to its simpler analogs. The azepane ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c13-11-9(16(17)18)5-6-10(12(11)14)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVNGCZLJYHXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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